molecular formula C6H7BrCl2N2 B13456754 1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

Cat. No.: B13456754
M. Wt: 257.94 g/mol
InChI Key: ZWZUGEPPAWYMFK-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6BrClN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of pyridine, followed by the introduction of a methanamine group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is usually purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride
  • (6-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride
  • (6-Bromopyridin-2-yl)methanamine hydrochloride

Uniqueness

1-(6-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is unique due to its specific halogenation pattern and the presence of a methanamine group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C6H7BrCl2N2

Molecular Weight

257.94 g/mol

IUPAC Name

(6-bromo-2-chloropyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(3-9)6(8)10-5;/h1-2H,3,9H2;1H

InChI Key

ZWZUGEPPAWYMFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CN)Cl)Br.Cl

Origin of Product

United States

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